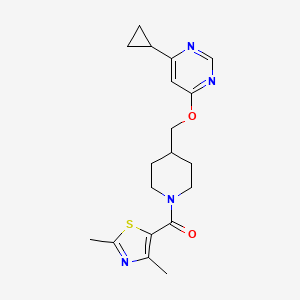
4-methyl-1H-1,2,3-triazole
Overview
Description
4-Methyl-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C3H5N3 . It contains a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . This compound is readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient condensation for the triazole build-up under flow conditions .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The structure of a related compound, methyl-1H-1,2,4-triazole-3-carboxylate, has also been analyzed .Chemical Reactions Analysis
The inhibitory activity against the H1N1 influenza virus depends more on the linkage length between the 1,2,3-triazol-4-yl-β-D-ribofuranosyl fragment and the heterocyclic moiety than on the nature of the heterocycle .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 209.6±9.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.8±3.0 kJ/mol, a flash point of 98.7±11.7 °C, and an index of refraction of 1.528 .Scientific Research Applications
1. Triazole Derivatives and Biological Activities
Triazoles, including 4-methyl-1H-1,2,3-triazole, are noted for their wide range of biological activities. The derivatives of triazoles have been extensively explored for their potential in treating various diseases. Research has shown interest in developing new methods of synthesis and biological evaluation for triazoles due to their structural variations and broad biological activities. They have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases (Ferreira et al., 2013).
2. Supramolecular and Coordination Chemistry
The research on 1,2,3-triazoles has expanded into supramolecular and coordination chemistry, driven by their unique combination of facile accessibility and diverse supramolecular interactions. 1H-1,2,3-triazoles and their derivatives have enabled applications in anion recognition, catalysis, and photochemistry, going far beyond the original purpose of click chemistry. The nitrogen-rich structure of triazoles allows for complexation of anions through various bonding mechanisms, and they offer several N-coordination modes, thus making them versatile for numerous chemical applications (Schulze & Schubert, 2014).
3. Catalysis and Ligand Coordination
This compound and its derivatives have been used in catalysis, demonstrating their utility in processes such as catalyst activation and transfer hydrogenation. The ability of these compounds to form complexes with metals, as demonstrated by their coordination with metals like Rhodium (Rh) and Iridium (Ir), showcases their potential in fine-tuning catalytic processes. This application is pivotal in chemical industries where specific catalysts are needed to drive reactions efficiently (Saleem et al., 2014).
4. Corrosion Inhibition
The derivatives of this compound have been studied for their corrosion inhibition properties, particularly in protecting metal surfaces in corrosive environments. Their efficiency as corrosion inhibitors has been attributed to their ability to adsorb onto metal surfaces, creating a protective barrier against corrosion. The variation in inhibitory efficiency is influenced by the type and nature of the substituents present in the inhibitor molecule, offering pathways to design inhibitors tailored for specific industrial applications (Bentiss et al., 2007).
Mechanism of Action
Target of Action
4-Methyl-1H-1,2,3-triazole, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction with biological targets allows it to exhibit versatile biological activities.
Mode of Action
For instance, some triazoles have been found to inhibit the activity of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Triazole compounds in general have been found to affect a wide range of biochemical pathways due to their interaction with various enzymes and receptors . For instance, some triazoles have been found to inhibit the activity of enzymes involved in the synthesis of ergosterol, a key component of fungal cell membranes . The inhibition of these enzymes disrupts the synthesis of ergosterol, affecting the integrity of the fungal cell membrane and leading to cell death .
Pharmacokinetics
Triazole compounds in general are known for their high chemical stability, which could potentially influence their adme properties
Result of Action
Triazole compounds in general have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazoles can have a significant impact at the molecular and cellular level.
Action Environment
Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of a compound
Safety and Hazards
Future Directions
The therapeutic importance of triazole derivatives has been confirmed in the literature, and it has been decided to synthesize and study their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient condensation for the triazole build-up under flow conditions .
Biochemical Analysis
Biochemical Properties
They can mimic an E or a Z amide bond, which allows them to interact with a variety of enzymes and receptors .
Cellular Effects
Other 1,2,3-triazole derivatives have been found to exhibit antiproliferative activity, suggesting that they may influence cell function .
Temporal Effects in Laboratory Settings
1,2,3-triazoles are generally stable under a variety of conditions .
Metabolic Pathways
1,2,3-triazoles are known to interact with a variety of enzymes and receptors .
Transport and Distribution
1,2,3-triazoles are known to bind to various biomolecules, which could potentially influence their localization or accumulation .
Subcellular Localization
1,2,3-triazoles are known to bind to various biomolecules, which could potentially direct them to specific compartments or organelles .
Properties
IUPAC Name |
4-methyl-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSNQMFKEPBIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950487 | |
| Record name | 5-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27808-16-8 | |
| Record name | 5-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)

![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/no-structure.png)



![3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine](/img/structure/B2364085.png)
![4-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2364086.png)
![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)


